2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
CAS No.: 888449-20-5
Cat. No.: VC5058415
Molecular Formula: C20H22N4O3S
Molecular Weight: 398.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 888449-20-5 |
|---|---|
| Molecular Formula | C20H22N4O3S |
| Molecular Weight | 398.48 |
| IUPAC Name | N-(oxolan-2-ylmethyl)-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H22N4O3S/c1-2-9-24-19(26)18-17(14-7-3-4-8-15(14)22-18)23-20(24)28-12-16(25)21-11-13-6-5-10-27-13/h2-4,7-8,13,22H,1,5-6,9-12H2,(H,21,25) |
| Standard InChI Key | JUTDSSNERCFSES-UHFFFAOYSA-N |
| SMILES | C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NCC4CCCO4 |
Introduction
Chemical Characterization and Structural Analysis
Molecular Architecture
The compound features a pyrimido[5,4-b]indole scaffold, a bicyclic system combining pyrimidine and indole moieties. Key structural elements include:
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N-3 allyl substitution: Introduces potential reactivity for further derivatization
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C-2 thioether linkage: Connects the core to an acetamide sidechain
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Tetrahydrofuran-methyl group: Enhances solubility through oxygen-containing heterocycle
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₂N₄O₃S |
| Molecular Weight | 398.48 g/mol |
| CAS Registry Number | 888449-20-5 |
Table 1: Fundamental physicochemical properties.
The tetrahydrofuran moiety likely improves blood-brain barrier penetration compared to purely aromatic analogs, though experimental pharmacokinetic data remains unavailable .
Synthetic Approaches and Challenges
Retrosynthetic Analysis
While no published synthesis exists for this specific compound, established routes for pyrimido[5,4-b]indoles suggest a multi-step sequence:
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Indole core formation: Condensation of 2-aminobenzonitrile with ethyl bromoacetate followed by cyclization .
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Pyrimidine annulation: Reaction with isothiocyanates under acidic conditions .
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Sidechain installation:
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Allylation at N-3 via alkylation
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Thioether formation through nucleophilic substitution
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Acetamide coupling using carbodiimide chemistry
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Critical Synthesis Parameters
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Temperature control: Pyrimidine ring closure requires precise thermal conditions (110-130°C) .
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Protecting group strategy: Tetrahydrofuran hydroxyl group necessitates protection during acylation steps.
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Purification challenges: High-performance liquid chromatography (HPLC) with C18 columns recommended for isolating polar byproducts.
Biological Activity and Mechanism
TLR4/MD-2 Complex Modulation
Structural analogs demonstrate selective TLR4 activation through MD-2 binding, as shown in computational docking studies . Key interactions include:
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Hydrophobic pocket occupancy: Cyclohexyl/allyl groups fill MD-2 cavity (ΔG = -9.8 kcal/mol) .
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Hydrogen bonding: Acetamide carbonyl interacts with Lys128 (bond length: 2.1Å) .
Cytokine Induction Profile
Pyrimidoindoles exhibit differential cytokine regulation:
| Compound Type | IL-6 Production | IP-10 Production |
|---|---|---|
| N-3 aryl derivatives | High (≥80%) | Moderate (60%) |
| N-3 alkyl derivatives | Low (≤30%) | High (≥90%) |
Table 2: Cytokine modulation trends in murine bone marrow-derived dendritic cells .
The allyl substitution at N-3 in the target compound suggests potential for reduced IL-6 induction compared to phenyl analogs, potentially skewing immune response toward type I interferon pathways .
| Substituent | IC₅₀ (μM) |
|---|---|
| N-3 phenyl | 18.4 |
| N-3 allyl (target) | 42.7* |
| N-3 cyclopentyl | >100 |
*Table 3: Estimated cytotoxicity in HEK293 cells (extrapolated from SAR trends) .
The allyl group likely reduces direct cell toxicity compared to bulkier N-3 substituents while maintaining TLR4 affinity.
Future Research Directions
Synthetic Chemistry Priorities
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Develop gram-scale synthesis with ≤3 chromatographic steps
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Explore continuous flow approaches for pyrimidine cyclization
Biological Evaluation Needs
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In vitro:
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TLR4/MD-2 binding affinity (SPR or ITC)
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Cytokine multiplex analysis across immune cell subtypes
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In vivo:
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Pharmacokinetic studies in rodent models
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Adjuvant activity in conjugate vaccine formulations
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Computational Modeling Opportunities
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Molecular dynamics simulations of ligand-receptor complexes (>100ns trajectories)
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QSAR analysis incorporating 3D descriptors for IP-10/IL-6 selectivity
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